molecular formula C28H25NO6 B11157170 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11157170
M. Wt: 471.5 g/mol
InChI Key: NORSCWVBWHANHN-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic coumarin derivative characterized by a 3-benzyl-4-methylcoumarin core substituted at the 7-position with an N-[(benzyloxy)carbonyl]-beta-alaninate group. The coumarin scaffold is a well-studied heterocyclic system with applications in medicinal chemistry, materials science, and fluorescence imaging.

The synthesis of this compound likely involves Pechmann condensation for coumarin core formation, followed by sequential functionalization. The 7-hydroxy group is esterified with N-[(benzyloxy)carbonyl]-beta-alanine, a strategy often employed to modulate solubility or act as a prodrug moiety. Crystallographic analysis of such derivatives typically employs programs like SHELXL for refinement and ORTEP for visualization, ensuring precise structural determination .

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C28H25NO6/c1-19-23-13-12-22(17-25(23)35-27(31)24(19)16-20-8-4-2-5-9-20)34-26(30)14-15-29-28(32)33-18-21-10-6-3-7-11-21/h2-13,17H,14-16,18H2,1H3,(H,29,32)

InChI Key

NORSCWVBWHANHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a beta-keto ester in the presence of a strong acid catalyst.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzyl chloride and methyl chloride are reacted with the chromen-2-one core in the presence of a Lewis acid catalyst.

    Attachment of the Beta-Alaninate Moiety: The beta-alaninate moiety can be introduced through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Protection of the Beta-Alaninate Moiety: The beta-alaninate moiety is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation reactions, as well as the use of automated synthesis equipment for the coupling and protection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be used to convert the chromen-2-one core to a chroman-2-one core, which can alter the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and common conditions include the use of polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde and methyl ketone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Various substituted beta-alaninate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is used as a probe to study enzyme-substrate interactions. The chromen-2-one core can be modified to include various fluorescent tags, allowing researchers to track the compound’s interactions with biological molecules.

Medicine

In medicine, this compound has potential as a therapeutic agent due to its diverse biological activities. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The beta-alaninate moiety can enhance the compound’s bioavailability and target specificity.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The beta-alaninate moiety can enhance the compound’s binding affinity and specificity for its targets. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Coumarin Derivatives

Compound Name Molecular Weight Substituent at 7-Position Functional Groups
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate ~461 N-[(benzyloxy)carbonyl]-beta-alaninate Carbamate, ester, amide
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate ~418 2-oxyacetate benzyl ester Ester, ether
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide 428.5 2-oxyacetamide with pyridyl ethyl group Amide, ether, pyridine

Key Observations:

Molecular Weight: The target compound has the highest molecular weight (~461), attributed to the bulky N-[(benzyloxy)carbonyl]-beta-alaninate group.

Benzyl 2-oxyacetate () is simpler, with a lipophilic ester dominating its properties. The pyridyl ethyl acetamide () incorporates a basic nitrogen, enabling salt formation and improved aqueous solubility in acidic environments.

Stability:

  • The carbamate group in the target compound is more hydrolytically stable than the ester in ’s compound, particularly under basic conditions.
  • The amide in ’s compound offers intermediate stability compared to esters and carbamates.

Structural Analysis Tools

Crystallographic data for these compounds, if available, would likely be refined using SHELXL and visualized via ORTEP, ensuring accurate bond-length and angle measurements . For example, the benzyl ester derivative () may exhibit intermolecular π-π stacking due to aromatic benzyl groups, while the pyridyl group in ’s compound could participate in hydrogen bonding.

Biological Activity

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound that belongs to the class of chromen-2-one derivatives. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromenone core with various substituents that influence its biological activity. The molecular formula is C18H21NO6C_{18}H_{21}NO_{6}, and its IUPAC name is this compound.

PropertyValue
Molecular FormulaC18H21NO6
Molecular Weight347.4 g/mol
IUPAC NameThis compound
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

1. Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. Studies suggest that it may induce apoptosis through the modulation of specific signaling pathways.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an alternative therapeutic agent for infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key features include:

Substituents:

  • Benzyl Group : Contributes to lipophilicity and enhances cellular uptake.
  • Methyl Group : May play a role in modulating receptor binding affinity.
  • Beta-Alaninate Moiety : Increases solubility and bioavailability.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, modulating enzyme activities and cellular signaling pathways associated with cancer proliferation and inflammation.

Q & A

Q. How can researchers design SAR studies for derivatives of this compound?

  • Framework :
  • Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at C4-methyl or C3-benzyl).
  • Activity Cliffs : Use Free-Wilson analysis to correlate structural changes with bioactivity trends in enzyme inhibition assays .

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